molecular formula C9H10BrNO B13055380 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-

Katalognummer: B13055380
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: YRIGMCBDINWCTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is an organic compound with the molecular formula C10H12BrNO It is a derivative of propanone, featuring a bromine atom attached to a pyridine ring and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- typically involves the bromination of a pyridine derivative followed by a series of reactions to introduce the propanone and methyl groups. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Propanone, 1-(6-chloro-2-pyridinyl)-2-methyl-: Similar structure but with a chlorine atom instead of bromine.

    1-Propanone, 1-(6-fluoro-2-pyridinyl)-2-methyl-: Features a fluorine atom in place of bromine.

    1-Propanone, 1-(6-iodo-2-pyridinyl)-2-methyl-: Contains an iodine atom instead of bromine.

Uniqueness

1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Eigenschaften

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

1-(6-bromopyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(2)9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3

InChI-Schlüssel

YRIGMCBDINWCTR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=NC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.